2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
“2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone” is a chemical compound that has been studied for its potential as an M1 muscarinic agonist . It is related to a series of 1-oxa-8-azaspiro[4.5]decanes . The compound has been tested for central muscarinic M1 and M2 receptor affinity and in vivo muscarinic activities .
Synthesis Analysis
The compound was designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton . Systematic modifications of the compound were conducted, and a number of compounds, including the 2-ethyl analogue (18), 3-methylene analogue (29), 3-dithioketal analogues (26, 28), and 3-oxime analogue (37) were found to display preferential affinity for M1 receptors over M2 receptors .Molecular Structure Analysis
The absolute configuration of the compound was determined by X-ray crystal structure analysis to be S, being the same as that of muscarone . The molecular formula of the compound is C19H27NO3S and it has a molecular weight of 349.49.Chemical Reactions Analysis
The compound has been found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity for M1 muscarinic receptors .Scientific Research Applications
Antiviral Properties
A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which include compounds similar to 2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, have been designed and synthesized for their antiviral activity. These new spirothiazolidinone compounds have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın, Loy, Stevaert, & Naesens, 2020).
Antimicrobial and Antifungal Properties
Spiroheterocyclic compounds, which encompass structures like this compound, have been synthesized and tested for their antimicrobial activities. They have been found effective against various bacterial strains, displaying potential as antimicrobial agents (Al-Ahmadi, 1996).
Anticancer Activity
Research has also been conducted on 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their potential anticancer activity. These compounds, closely related to this compound, have shown moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Nematicidal Activity
Spiroheterocyclic compounds like this compound have been explored for their nematicidal properties. These compounds demonstrated effective antibacterial, antifungal, and nematicidal activities, making them valuable in agricultural applications (Srinivas, Nagaraj, & Reddy, 2008).
Analgesic Properties
Research into similar spiroheterocycles has revealed significant analgesic activity in certain derivatives. These findings suggest the potential of this compound and its analogs in pain management (Cohen, Banner, & Lopresti, 1978).
Mechanism of Action
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-14(12-18-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMYEDUQMOAAIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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